4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide
Description
4-tert-Butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidine core substituted with a tert-butyl group at the 4-position and a 2-oxothiolan-3-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)7-6-14-10(16)9(7)11(17)15-8-4-5-19-12(8)18/h7-9H,4-6H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMIXMVUEMNQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2CCSC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the thiolane ring and the tert-butyl group. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit the proliferation of breast cancer cells through the modulation of apoptotic pathways .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against a range of pathogens. In vitro studies have demonstrated that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disruption of microbial cell membranes.
3. Enzyme Inhibition
this compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This inhibition can lead to therapeutic effects by modulating metabolic rates and glucose homeostasis .
Agricultural Science
1. Pesticide Development
The structural characteristics of this compound lend themselves to applications in pesticide development. Research has indicated that similar compounds can act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms. Field trials have demonstrated that these compounds can reduce pest populations significantly without adverse environmental impacts .
2. Plant Growth Regulation
There is emerging evidence that this compound may function as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants, thereby improving agricultural productivity .
Material Science
1. Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its unique chemical structure allows it to be utilized as a building block for synthesizing novel polymers with tailored properties, such as increased thermal stability and mechanical strength . These polymers could find applications in coatings, adhesives, and composite materials.
2. Nanotechnology
The compound's properties make it suitable for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. By modifying the compound's structure, researchers aim to create nanoparticles that can encapsulate drugs and deliver them selectively to target tissues, improving therapeutic efficacy while reducing side effects .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a derivative of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers following treatment with the compound.
Case Study 2: Agricultural Application
Field trials conducted by agricultural scientists demonstrated that formulations containing derivatives of this compound effectively controlled aphid populations on soybean crops while promoting plant health and yield.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Target Compound : Pyrrolidine core with a 2-oxo group and tert-butyl substitution. The thiolane ring introduces sulfur, which may enhance hydrogen bonding or metal coordination .
- Naphthyridine-Based Analogs : Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () feature a bicyclic naphthyridine core. This aromatic system likely increases rigidity and π-π stacking interactions compared to the flexible pyrrolidine in the target compound .
- Thiazolidinone-Based Analogs: N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () contains a thiazolidinone ring (with N and S atoms), which differs from the thiolane in the target compound by having an additional nitrogen. This structural variation may influence solubility and metabolic stability .
Substituent Effects
Physicochemical and Pharmacological Data
Molecular Properties
| Property | Target Compound | Naphthyridine Analog (67) | Thiazolidinone Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₃S (estimated) | C₂₆H₃₅N₃O₂ | C₁₅H₁₂BrN₃O₂S |
| Molecular Weight | ~298.4 g/mol | 421.58 g/mol | 394.24 g/mol |
| Key Functional Groups | Pyrrolidine, thiolane | Naphthyridine, adamantyl | Thiazolidinone, Br |
- The thiolane ring in the target compound may confer moderate metabolic stability compared to thiazolidinone analogs, where the additional N-H group could be a site of oxidative degradation .
Spectroscopic Characterization
Biological Activity
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 245.33 g/mol
IUPAC Name : 4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation.
- Antioxidant Properties : The presence of thiolane structures may confer antioxidant capabilities, protecting cells from oxidative stress.
- Antimicrobial Effects : Research indicates potential activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Therapeutic Applications
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Neuroprotective Agent : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Treatments : Its efficacy against specific pathogens suggests it could be developed into a therapeutic agent for infections.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of the compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cell culture assays | Demonstrated significant reduction in TNF-alpha production in macrophages. |
| Study B | Antioxidant assays | Showed increased cell viability under oxidative stress conditions. |
| Study C | Antimicrobial susceptibility tests | Exhibited inhibitory effects on E. coli and S. aureus at low concentrations. |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Animal Models of Inflammation : Administration of the compound in models of acute inflammation resulted in reduced edema and pain response.
- Neuroprotection Studies : In models of neurodegeneration, the compound improved cognitive function and reduced neuronal loss.
Clinical Implications
While extensive clinical trials are still needed, initial findings suggest that this compound could be a promising candidate for further development in treating inflammatory and neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidine-3-carboxamide core of this compound?
Methodological Answer:
The pyrrolidine core can be synthesized via cyclization reactions or by functionalizing preformed pyrrolidine derivatives. For tert-butyl introduction, tert-butyloxycarbonyl (Boc) protection is a common strategy. highlights the use of Boc-protected intermediates with reagents like triethylamine and DMAP in dichloromethane at controlled temperatures (0–20°C) to ensure regioselectivity . Coupling the pyrrolidine moiety to the 2-oxothiolan-3-yl group may require activating agents (e.g., EDC/HOBt) for amide bond formation. Post-synthetic deprotection (e.g., TFA for Boc removal) should be optimized to avoid side reactions.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
A combination of ¹H/¹³C NMR (to resolve tert-butyl protons at ~1.2 ppm and carbonyl signals), IR (to confirm amide C=O stretches ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential. For stereochemical validation, X-ray crystallography (as in ) provides unambiguous confirmation of spatial arrangements . demonstrates the utility of NMR coupling constants (e.g., J-values) to infer pyrrolidine ring puckering and substituent orientations .
Advanced: How can researchers address low yields during the amide coupling step with the 2-oxothiolane moiety?
Methodological Answer:
Low yields may arise from poor nucleophilicity of the thiolane amine or competing side reactions. Strategies include:
- Pre-activation : Use of HATU or DCC as coupling agents to enhance reactivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility.
- Temperature control : Reactions at 0–5°C can suppress epimerization (see for analogous protocols) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or reverse-phase HPLC can isolate the desired product (refer to for purification workflows) .
Advanced: How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer:
Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or dynamic ring puckering in the pyrrolidine core. Solutions include:
- Variable-temperature NMR : To freeze conformational changes and simplify splitting.
- Computational modeling : DFT calculations (e.g., Gaussian) can predict stable conformers and compare with experimental data.
- X-ray crystallography : Definitive structural assignment (as in ) resolves ambiguities .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
The tert-butyl group enhances lipophilicity but may reduce aqueous solubility. Methodological adjustments:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers.
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily ( discusses tert-butyl stability under acidic/basic conditions) .
Advanced: How can stereochemical purity be ensured during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., tert-butyl (2R,4S)-pyrrolidine derivatives as in ) .
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) for resolution.
- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation ( used stereocontrolled alkylation steps) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the thiolane ring. Desiccants (e.g., silica gel) mitigate hydrolysis of the amide bond. emphasizes avoiding moisture and light for structurally related pyrrolidine carboxamides .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may stem from impurities (e.g., residual solvents) or stereochemical variability . Solutions:
- Rigorous purity checks : HPLC ≥98% purity (as in ) and elemental analysis .
- Batch reproducibility : Repeat assays with independently synthesized batches.
- Strict stereochemical controls : Validate enantiopurity via circular dichroism (CD) or optical rotation ( provided optical rotation data for analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
